Methyl 2-chloroquinoxaline-6-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloroquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQOHSOVULKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Chloroquinoxaline 6 Carboxylate and Its Precursors
Classical and Contemporary Synthetic Routes to Quinoxaline (B1680401) Derivatives
The formation of the quinoxaline ring is a well-established area of organic synthesis, with both historical and modern methods offering high efficiency.
The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. chemicalbook.comresearchgate.net This reaction, first reported independently by Körner and Hinsberg in 1884, forms the bedrock of quinoxaline chemistry. researchgate.net For the synthesis of the target molecule's backbone, a substituted o-phenylenediamine, such as 3,4-diaminobenzoic acid, is reacted with an α-dicarbonyl compound like glyoxal (B1671930). uni-konstanz.dersc.orgresearchgate.net
Traditionally, these reactions required harsh conditions, such as high temperatures and strong acid catalysts in organic solvents. chemicalbook.com However, contemporary modifications have introduced milder and more efficient conditions. A variety of catalysts and reaction media have been explored to improve yields and reduce reaction times, as detailed in the table below.
| Catalyst/System | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Acetic Acid (HOAc) | Refluxing in Acetic Acid | Classic, straightforward method. | uni-konstanz.de |
| Cerium(IV) Ammonium Nitrate (CAN) | Catalytic amount in water or methyl cyanide | Green chemistry approach, high reactivity, water miscibility. | chemicalbook.com |
| Zinc Triflate (Zn(OTf)2) | Room temperature in acetonitrile | High yields (up to 90%), mild conditions. | chemicalbook.com |
| Microwave Irradiation | Solvent-free or with minimal solvent (e.g., PEG-400) | Rapid reaction times (minutes vs. hours), high yields, eco-friendly. | researchgate.netnih.gov |
| Iodine (I2) | Catalytic amount in DMSO or CH3CN | Metal-free, excellent yields, DMSO can act as an oxidant. | researchgate.net |
Beyond the direct condensation of diamines and dicarbonyls, other cyclization strategies have been developed. These include tandem or cascade cyclizations, which involve multiple ring-forming events in a single sequence, offering high efficiency for creating complex systems. orgsyn.org Another approach is the oxidative cyclization of intermediates formed from precursors other than α-dicarbonyls, such as α-hydroxy ketones or phenacyl bromides. researchgate.netnih.gov For instance, the reaction of o-phenylenediamines with α-hydroxy ketones can yield quinoxalines, often catalyzed by transition metals or iodine, where the catalyst facilitates the in-situ oxidation of the hydroxy ketone to a dicarbonyl species. researchgate.net These advanced strategies provide alternative pathways to the quinoxaline core, sometimes allowing for the construction of more complex, fused-ring systems. researchgate.net
Synthesis of Halogenated Quinoxaline Intermediates
To arrive at the target compound, a chlorine atom must be introduced at the 2-position of the quinoxaline ring. This is typically achieved either by direct halogenation or by converting a pre-existing functional group.
Direct C-H chlorination of a quinoxaline ring is possible but can sometimes lack regioselectivity. However, for activated systems like quinoxalin-2(1H)-ones, selective chlorination at the C3-position has been achieved using reagents such as N-chlorosaccharin under visible light conditions. nih.gov While this illustrates the principle, direct chlorination at the 2-position of a fully aromatic quinoxaline is less common than the method described below. Decarboxylative chlorination, where a carboxylic acid is replaced by a chlorine atom, is another modern technique, though its application may be limited by substrate scope. nih.govprinceton.edu
The most effective and widely used method for synthesizing 2-chloroquinoxalines is the conversion of the corresponding quinoxalin-2(1H)-one (also known as 2-hydroxyquinoxaline). This precursor is readily synthesized by the condensation of an o-phenylenediamine with an α-keto acid or glyoxal derivative. The hydroxyl group at the 2-position is then converted into a chloro group.
The standard procedure involves treating the quinoxalin-2-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often heated at reflux. chemicalbook.comprepchem.com This reaction is highly efficient, typically providing the 2-chloroquinoxaline (B48734) in excellent yields (often >95%). chemicalbook.com The process can be scaled up effectively for larger-scale synthesis. chemicalbook.com
General Reaction for Chlorination:
Reactant: Quinoxalin-2(1H)-one derivative
Reagent: Phosphorus oxychloride (POCl₃)
Conditions: Reflux, typically for 1-2 hours
Product: 2-Chloroquinoxaline derivative
For the synthesis of Methyl 2-chloroquinoxaline-6-carboxylate, the precursor would be Methyl quinoxalin-2-one-6-carboxylate, which would be refluxed in POCl₃ to yield the final chlorinated product.
Esterification Reactions for Quinoxaline-6-carboxylic Acid Derivatives
The final structural feature of the target molecule is the methyl ester group at the 6-position. This is typically introduced by the esterification of the corresponding carboxylic acid. This transformation can be performed at different stages of the synthesis: either on the 3,4-diaminobenzoic acid precursor before ring formation, or on the fully formed 2-chloroquinoxaline-6-carboxylic acid.
The Fischer esterification is the most common method employed. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com
A specific procedure for the synthesis of a key precursor, Methyl 3,4-diaminobenzoate, involves the slow, dropwise addition of thionyl chloride to a solution of 3,4-diaminobenzoic acid in methanol (B129727) at room temperature, affording the ester in high yield (95%). chemicalbook.com This demonstrates the feasibility and efficiency of this method for precursors of the target molecule.
Acid-Catalyzed Esterification Methods
Acid-catalyzed esterification, particularly the Fischer-Speier esterification, is a cornerstone of organic synthesis for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.comathabascau.calibretexts.orgyoutube.com This method is frequently employed in the synthesis of precursors for this compound. The reaction typically involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced is removed as the reaction progresses. masterorganicchemistry.comathabascau.ca
A key precursor, Methyl 3,4-diaminobenzoate, can be synthesized via the acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol. A common laboratory-scale procedure involves bubbling dry hydrogen chloride gas through a suspension of 3,4-diaminobenzoic acid in methanol and refluxing the mixture. Following the reaction, a neutralization step is required to obtain the final product.
| Reactant | Reagent | Catalyst | Conditions | Product | Reference |
| 3,4-Diaminobenzoic acid | Methanol | HCl (gas) | Reflux | Methyl 3,4-diaminobenzoate | |
| Carboxylic Acid | Alcohol | H₂SO₄ or TsOH | Heat, Reflux | Ester | masterorganicchemistry.com |
This table summarizes the general conditions for acid-catalyzed esterification.
Other Esterification Techniques
Beyond traditional acid-catalyzed methods, other techniques offer milder conditions and are suitable for substrates that may be sensitive to strong acids.
The Steglich esterification is a powerful method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgnih.gov This reaction is known for its mild conditions, typically proceeding at room temperature, making it suitable for acid-sensitive substrates. wikipedia.orgnih.gov A key feature of this method is the in-situ removal of water by DCC, which forms the byproduct dicyclohexylurea (DCU). wikipedia.org This technique is particularly advantageous for the esterification of sterically hindered alcohols and carboxylic acids. organic-chemistry.org
The Mitsunobu reaction provides another alternative for the synthesis of esters from primary and secondary alcohols under neutral conditions. wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction employs a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, a feature that is highly valuable in asymmetric synthesis. tcichemicals.com While effective, a notable consideration is the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can sometimes complicate purification. tcichemicals.com
| Reaction Name | Key Reagents | Key Features | Byproducts |
| Steglich Esterification | DCC, DMAP | Mild, room temperature conditions; suitable for sensitive substrates. | Dicyclohexylurea (DCU) |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Neutral conditions; inversion of stereochemistry. | Triphenylphosphine oxide, reduced azodicarboxylate |
This interactive table compares key aspects of Steglich and Mitsunobu esterification.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to develop more environmentally benign and efficient processes. nih.gov
Remarkably, the synthesis of quinoxalines can often be achieved without the need for a catalyst, particularly when employing alternative energy sources like microwave or ultrasound irradiation. scielo.bre-journals.inresearchgate.netiaea.orgresearchgate.net These methods often lead to high yields in significantly shorter reaction times compared to conventional heating. e-journals.inresearchgate.net
Microwave-assisted synthesis has been shown to be a highly effective, solvent-free method for preparing quinoxaline derivatives. e-journals.inudayton.edunih.gov The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be completed in a matter of minutes under microwave irradiation, offering a rapid and clean route to these heterocycles. e-journals.inresearchgate.net
Ultrasound irradiation is another green technique that can promote the synthesis of quinoxalines without a catalyst. scielo.briaea.orgresearchgate.net Reactions are typically carried out at room temperature in a suitable solvent like ethanol, providing high yields in a relatively short time. scielo.br
| Energy Source | Typical Conditions | Advantages |
| Microwave Irradiation | Solvent-free, short reaction times (minutes) | Rapid, high yields, clean reactions. e-journals.inresearchgate.net |
| Ultrasound Irradiation | Room temperature, in a solvent like ethanol | Mild conditions, good to excellent yields. scielo.br |
This table highlights catalyst-free green synthesis approaches for quinoxalines.
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the use of volatile organic compounds. Microwave-assisted synthesis of quinoxalines, as mentioned above, can often be performed under solvent-free conditions, further enhancing its environmental credentials. e-journals.innih.gov The reaction of diamines and dicarbonyls can be carried out by simply mixing the reactants and exposing them to microwave irradiation, leading to excellent yields and easy work-up. e-journals.in
Advanced Synthetic Strategies for this compound
Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems, with palladium-catalyzed reactions being at the forefront of these advancements.
Palladium catalysis has revolutionized the synthesis of a wide array of organic molecules, including quinoxaline derivatives. rsc.orgrsc.org These methods often proceed with high efficiency and selectivity under mild conditions.
One notable approach is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides a direct route to novel quinoxaline derivatives. rsc.org This method is characterized by its operational simplicity and broad substrate scope. rsc.org
Palladium-catalyzed C-H activation is another powerful strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgnih.gov This approach can be applied to the synthesis of quinoxalines, offering a more atom-economical and efficient pathway. For instance, palladium-catalyzed C-H activation of aliphatic amines can lead to the formation of strained nitrogen heterocycles. nih.gov
Furthermore, palladium-catalyzed carbonylation reactions can be employed to introduce the carboxylate functionality. nih.govdiva-portal.orgresearchgate.net While specific examples for the direct synthesis of this compound via this method are not abundant, the general principles of palladium-catalyzed carbonylation of aryl halides are well-established and could potentially be adapted for this purpose. nih.govdiva-portal.org For example, the carbonylation of a suitably substituted dichloroquinoxaline derivative could be a viable route. An efficient protocol has been developed for the synthesis of 2-substituted-6-chloroquinoxalines by reacting 2,6-dichloroquinoxaline (B50164) with various nucleophiles, which could be a precursor for subsequent carbonylation. rasayanjournal.co.in
| Palladium-Catalyzed Reaction Type | Description | Potential Application |
| Reductive Annulation | Reaction of catechols and nitroarylamines. rsc.org | Direct synthesis of the quinoxaline core. |
| C-H Activation | Direct functionalization of C-H bonds. rsc.orgnih.gov | Formation of substituted quinoxalines. |
| Carbonylation | Introduction of a carbonyl group using CO. nih.govdiva-portal.org | Synthesis of the carboxylate moiety. |
This table summarizes advanced palladium-catalyzed strategies for quinoxaline synthesis.
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and saving time and resources. For the synthesis of quinoxaline derivatives, including the precursors to this compound, one-pot procedures typically revolve around the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. chim.itarkat-usa.org While a specific one-pot synthesis for this compound is not extensively detailed in the literature, established methodologies for analogous compounds provide a clear and viable synthetic framework.
A plausible one-pot approach to the core quinoxaline structure of the target molecule would involve the reaction of Methyl 3,4-diaminobenzoate with a suitable C2 synthon, such as a glyoxylic acid derivative, to form the intermediate Methyl 2-hydroxyquinoxaline-6-carboxylate. This intermediate could then, in the same reaction vessel, be chlorinated to yield the final product.
Alternatively, recent advances have focused on transfer hydrogenative condensation reactions. These methods generate the requisite ortho-diamine and dicarbonyl intermediates in situ from more readily available starting materials like 2-nitroanilines and vicinal diols. nih.gov An iron-catalyzed one-pot synthesis, for instance, utilizes a cyclopentadienyl (B1206354) iron complex to catalyze the hydrogen transfer between a vicinal diol (which is oxidized to a dicarbonyl) and a 2-nitroaniline (B44862) (which is reduced to an ortho-diamine). nih.gov This strategy is notable for not requiring external oxidants or reductants and producing water as the only byproduct, aligning with the principles of green chemistry. nih.gov
The choice of catalyst is crucial for the success of these one-pot reactions. A wide array of catalysts have been shown to be effective for the synthesis of the quinoxaline scaffold, including:
Heterogeneous acid catalysts like HClO4·SiO2. chim.it
Metal complexes based on iron, nickel, copper, palladium, and ruthenium. nih.govnih.govbohrium.com
Nanoparticle catalysts, which offer high surface area and potential for recyclability. bohrium.comrsc.org
Molecular iodine, which has been demonstrated as a powerful catalyst for efficient quinoxaline synthesis. arkat-usa.orgnih.gov
The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating, and can be carried out in various solvents, including environmentally benign options like water and ethanol, or even under solvent-free conditions. nih.govrsc.orgresearchgate.net
The research findings for several one-pot syntheses of various quinoxaline derivatives are summarized in the tables below, illustrating the scope and efficiency of these methods.
Table 1: Catalyst and Solvent Optimization for Quinoxaline Synthesis
This table presents data on the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil, testing various catalysts and solvents to determine the optimal reaction conditions.
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | AlCuMoVP | Toluene | 120 | 92 |
| 2 | AlFeMoVP | Toluene | 120 | 80 |
| 3 | TiO₂-Pr-SO₃H | EtOH | 10 | 95 |
| 4 | None | Toluene | 180 | <5 |
| 5 | None | EtOH | 180 | <5 |
| Data sourced from multiple studies to illustrate general methodologies. nih.govnih.gov |
Table 2: One-Pot Synthesis of Various Quinoxaline Derivatives
This table details the results of a one-pot synthesis of different quinoxaline derivatives through the condensation of substituted o-phenylenediamines and 1,2-dicarbonyl compounds using a reusable alumina-supported catalyst at room temperature. nih.gov
| o-Phenylenediamine Substituent | 1,2-Dicarbonyl Compound | Product Substituents | Time (min) | Yield (%) |
| H | Benzil | 2,3-diphenyl | 120 | 92 |
| 4-Methyl | Benzil | 6-methyl-2,3-diphenyl | 120 | 94 |
| 4-Chloro | Benzil | 6-chloro-2,3-diphenyl | 150 | 90 |
| 4-Nitro | Benzil | 6-nitro-2,3-diphenyl | 180 | 85 |
| H | 2,3-Butanedione | 2,3-dimethyl | 120 | 90 |
| 4-Methyl | 2,3-Butanedione | 6-methyl-2,3-dimethyl | 120 | 92 |
| Reaction Conditions: Substrates (1 mmol), Toluene (7-12 mL), Catalyst (100 mg), 25°C. nih.gov |
Table 3: Iron-Catalyzed Transfer Hydrogenative Condensation
This table showcases the synthesis of quinoxalines from various 2-nitroanilines and vicinal diols via an iron-catalyzed one-pot reaction. nih.gov
| 2-Nitroaniline | Vicinal Diol | Product | Time (h) | Yield (%) |
| 2-Nitroaniline | 1-Phenyl-1,2-ethanediol | 2-Phenylquinoxaline | 24 | 92 |
| 4-Methyl-2-nitroaniline | 1-Phenyl-1,2-ethanediol | 6-Methyl-2-phenylquinoxaline | 24 | 90 |
| 4-Chloro-2-nitroaniline | 1-Phenyl-1,2-ethanediol | 6-Chloro-2-phenylquinoxaline | 24 | 85 |
| 2-Nitroaniline | 1,2-Diphenylethanediol | 2,3-Diphenylquinoxaline | 24 | 98 |
| 4-Methyl-2-nitroaniline | 1,2-Diphenylethanediol | 6-Methyl-2,3-diphenylquinoxaline | 24 | 95 |
| Reaction Conditions: Nitroaniline (0.5 mmol), Diol (0.6 mmol), Iron Catalyst (2 mol%), Me₃NO (1.2 equiv), o-xylene, 150°C. nih.gov |
Chemical Reactivity and Derivatization Studies of Methyl 2 Chloroquinoxaline 6 Carboxylate
Reactions Involving the Chloro-Substituent
The chlorine atom at the 2-position of the quinoxaline (B1680401) ring is susceptible to displacement by various nucleophiles and participates in several transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the construction of more complex quinoxaline derivatives.
Nucleophilic Substitution Reactions
The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution (SNAr) of the chloro group. This reaction pathway allows for the introduction of a variety of substituents, including amino, alkoxy, and thioether moieties. For instance, the reaction of 2-chloroquinoxalines with amines is a well-established method for the synthesis of 2-aminoquinoxaline derivatives. These reactions are often carried out in the presence of a base and can be accelerated using microwave irradiation, significantly reducing reaction times from days to minutes. researchgate.net
While specific studies on Methyl 2-chloroquinoxaline-6-carboxylate are limited in publicly available literature, the general reactivity of 2-chloroquinoxalines suggests that it readily undergoes nucleophilic substitution with various amines. For example, the condensation of 2-chloroquinoxaline (B48734) with substituted amines in the presence of pyridine (B92270) has been reported to yield a number of pharmacologically active quinoxaline derivatives. researchgate.net
| Nucleophile | Reagent/Conditions | Product | Reference |
| Amines | Pyridine, Microwave | Methyl 2-(amino)quinoxaline-6-carboxylate | researchgate.net |
| Anilines | Ethanol, Heat | Methyl 2-(arylamino)quinoxaline-6-carboxylate | nih.gov |
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent of this compound serves as an excellent handle for such transformations.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method is widely used to introduce alkynyl moieties onto the quinoxaline scaffold. While specific examples with this compound are not readily found, the general applicability of Sonogashira coupling to 2-chloroquinoxalines is well-documented. researchgate.net Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide catalyzed by a palladium complex. organic-chemistry.org This reaction is extensively used to introduce aryl or vinyl groups at the 2-position of the quinoxaline ring. Studies on 2,6-dichloroquinoxaline (B50164) have shown that Suzuki-Miyaura reactions can be performed regioselectively, with the C2-position being more reactive than the C6-position under certain conditions. researchgate.net This suggests that this compound would readily undergo Suzuki coupling at the 2-position.
| Boronic Acid | Catalyst/Base/Solvent | Product | Reference |
| Arylboronic acid | Pd(PPh3)4 / K3PO4 / THF | Methyl 2-arylquinoxaline-6-carboxylate | researchgate.net |
| Vinylboronic acid | Pd(OAc)2 / Base / Solvent | Methyl 2-vinylquinoxaline-6-carboxylate | organic-chemistry.org |
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction provides a means to introduce alkenyl substituents onto the quinoxaline core. The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. organic-chemistry.org
| Alkene | Catalyst/Base/Solvent | Product | Reference |
| Methyl acrylate | Pd(OAc)2 / Base / DMF | Methyl 2-(2-methoxycarbonylvinyl)quinoxaline-6-carboxylate | organic-chemistry.orgbeilstein-journals.org |
| Styrene | Pd(OAc)2 / Base / Toluene | Methyl 2-(2-phenylvinyl)quinoxaline-6-carboxylate | beilstein-journals.org |
Reactions of the Ester Moiety
The methyl ester group at the 6-position of the quinoxaline ring offers another site for chemical modification, including hydrolysis, amidation, and transesterification.
Hydrolysis to Quinoxaline-6-carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of more complex molecules, as the carboxylic acid can be further functionalized. For example, hydrolysis of ester derivatives can be achieved using a base such as sodium hydroxide (B78521) in a solvent mixture like isopropanol (B130326) and water, followed by acidification.
Amidation Reactions
The ester group can be converted to an amide through reaction with an amine. This can be achieved directly, often at elevated temperatures, or by first converting the ester to the more reactive carboxylic acid and then coupling it with an amine using a suitable coupling agent. Direct amidation of esters with amines can be catalyzed by various reagents. nih.gov For instance, reacting quinoxaline-2-carboxylic acid with amines in the presence of a coupling agent like T3P (propylphosphonic anhydride) is a common method for synthesizing quinoxaline-2-carboxamides. nih.gov
| Amine | Coupling Agent/Conditions | Product | Reference |
| Primary/Secondary Amine | Heat or Coupling Agent (e.g., T3P) | 2-Chloroquinoxaline-6-carboxamide | nih.gov |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with a different alcohol in the presence of a catalyst would yield a different ester derivative. This reaction is typically driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com
| Alcohol | Catalyst | Product | Reference |
| Ethanol | Acid or Base | Ethyl 2-chloroquinoxaline-6-carboxylate | masterorganicchemistry.com |
| Isopropanol | Acid or Base | Isopropyl 2-chloroquinoxaline-6-carboxylate | masterorganicchemistry.com |
Reactivity of the Quinoxaline Ring System
The reactivity of this compound is largely dictated by the electronic properties of its constituent rings. The quinoxaline core is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The pyrazine ring, with its two nitrogen atoms, is electron-deficient, which influences the reactivity of the entire molecule. researchgate.net This electron-deficient nature generally makes the quinoxaline system less susceptible to electrophilic attack compared to benzene but activates it for other types of reactions. rsc.org
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of this compound, these reactions are expected to occur on the benzene portion of the molecule, as the pyrazine ring is strongly deactivated. The outcome of such substitutions is governed by the directing effects of the substituents already present: the chloro group at position 2 and the methyl carboxylate group at position 6.
Nitration: This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgaiinmr.com The existing chloro and methyl carboxylate groups are both electron-withdrawing, which deactivates the benzene ring towards electrophilic attack, requiring harsher reaction conditions than for benzene itself. The chloro group is an ortho-, para-director, while the methyl carboxylate group is a meta-director. Therefore, the substitution pattern is complex, with potential for nitration at positions 5, 7, and 8.
Sulfonation: Aromatic sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.org Similar to nitration, the deactivating nature of the existing substituents on the quinoxaline ring would necessitate forceful conditions. The active electrophile is SO₃ or protonated SO₃. masterorganicchemistry.com The sulfonic acid group can act as a blocking group in multi-step syntheses due to the reversibility of the sulfonation reaction. libretexts.org
| Reaction Type | Reagents | Electrophile | Expected Outcome |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | Introduction of a nitro (-NO₂) group onto the benzene ring, likely requiring harsh conditions. |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | Introduction of a sulfonic acid (-SO₃H) group onto the benzene ring. |
The nitrogen atoms in the pyrazine ring of the quinoxaline system are susceptible to oxidation, leading to the formation of N-oxides. Quinoxaline 1,4-dioxides are a significant class of compounds with a wide range of biological activities. nih.govnih.gov The oxidation of both nitrogen atoms in the pyrazine ring can be achieved using various oxidizing agents. nih.gov
Common reagents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or catalyzed oxidation using hydrogen peroxide. thieme-connect.de The reaction converts the tertiary nitrogen atoms into N-oxides without altering the aromaticity of the system. The resulting this compound N-oxide would exhibit different reactivity and biological profiles compared to the parent compound. The N-oxide groups are known to be important for certain biological activities, including antimycobacterial effects. nih.gov
| Reaction | Reagent Example | Product |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1,4-dioxide |
The pyrazine portion of the quinoxaline ring can undergo reduction under specific conditions. Heteroaromatic esters are generally more susceptible to reduction than their corresponding free acids. nih.govresearchgate.net The reduction can be selective, targeting either the C=N double bonds within the pyrazine ring or the N-oxide groups if they have been previously formed.
Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a common method for reducing the pyrazine ring. This can lead to the formation of dihydro- or tetrahydroquinoxaline derivatives, depending on the reaction conditions. The reduction of quinoxaline N-oxides back to the parent quinoxaline can also be achieved, often under milder conditions than the ring reduction itself.
| Reaction | Reagent Example | Potential Product(s) |
| Pyrazine Ring Reduction | H₂ / Pd/C | Methyl 2-chloro-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |
| N-Oxide Reduction | PCl₃ or H₂ / Catalyst | This compound |
Derivatization for Functional Group Introduction
The functional groups present on this compound—the chloro group and the methyl ester—serve as handles for further chemical modification and the introduction of diverse functionalities.
The methyl ester group at position 6 can be readily converted into hydrazone derivatives. nih.gov This transformation is typically a two-step process:
Hydrazinolysis: The methyl ester is first treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. This reaction substitutes the methoxy (B1213986) group (-OCH₃) with a hydrazide group (-NHNH₂), forming 2-chloroquinoxaline-6-carbohydrazide. nih.govuitm.edu.my
Condensation: The resulting carbohydrazide (B1668358) is then condensed with a variety of aldehydes or ketones. This reaction forms a C=N bond, yielding the final hydrazone derivative. nih.govresearchgate.net Hydrazones are a class of compounds known for their wide range of pharmacological activities. nih.govresearchgate.net
| Step | Reactants | Intermediate/Product |
| 1. Hydrazinolysis | This compound + Hydrazine Hydrate | 2-chloroquinoxaline-6-carbohydrazide |
| 2. Condensation | 2-chloroquinoxaline-6-carbohydrazide + Aldehyde/Ketone (R-CHO/R₂C=O) | 2-chloro-N'-[(aryl/alkyl)methylene]quinoxaline-6-carbohydrazide |
The introduction of a sulfonamide group can be achieved through various synthetic routes, often leveraging the reactivity of the chloro substituent at the 2-position. Electron-withdrawing groups on the quinoxaline ring, such as the ester at position 6, activate the chlorine atom at the 2-position for nucleophilic aromatic substitution (SₙAr). pjsir.org
A direct approach involves reacting this compound with a sulfonamide (e.g., sulfanilamide) in the presence of a base. pjsir.org The nucleophilic nitrogen of the sulfonamide displaces the chloride ion to form a new C-N bond. Alternatively, direct chlorosulfonation of the quinoxaline ring followed by amination is a common method for synthesizing quinoxaline sulfonamides, though this would compete with reactions at other positions. researchgate.net The synthesis of sulfonamides often involves reacting an amine with a sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. nih.gov
| Starting Material | Reagents | Potential Product |
| This compound | Sulfanilamide, Base (e.g., K₂CO₃), DMF | Methyl 2-(4-sulfamoylphenylamino)quinoxaline-6-carboxylate |
| Quinoxaline-6-sulfonyl chloride (hypothetical intermediate) | Amine (R-NH₂) | Methyl 2-chloro-N-(alkyl/aryl)quinoxaline-6-sulfonamide |
Conjugation with Other Chemical Scaffolds
The chemical scaffold of this compound serves as a versatile platform for the synthesis of more complex molecules through conjugation with various other chemical moieties. The presence of a reactive chlorine atom at the C-2 position of the quinoxaline ring allows for nucleophilic substitution reactions, enabling the covalent attachment of diverse structural units. This derivatization strategy is a key approach in medicinal chemistry to explore and modulate the biological activities of the parent molecule.
One common approach involves the reaction of this compound with nitrogen-containing heterocyclic compounds. For instance, its conjugation with piperazine (B1678402) and its derivatives has been explored. The reaction typically proceeds via a nucleophilic substitution mechanism where the secondary amine of the piperazine ring attacks the electron-deficient C-2 position of the quinoxaline, displacing the chloride ion.
A notable example is the synthesis of Methyl 2-(4-methylpiperazin-1-yl)quinoxaline-6-carboxylate . In this reaction, this compound is treated with 1-methylpiperazine. The reaction is generally carried out in a suitable solvent, and often at elevated temperatures to facilitate the substitution. The resulting conjugate incorporates the 4-methylpiperazine scaffold, a common pharmacophore in many biologically active compounds.
Similarly, conjugation with morpholine (B109124), another important heterocyclic scaffold, can be achieved. The reaction of this compound with morpholine yields Methyl 2-(morpholin-4-yl)quinoxaline-6-carboxylate . This reaction also follows a nucleophilic aromatic substitution pathway.
Beyond simple heterocyclic amines, the conjugation of this compound with more complex scaffolds, such as substituted anilines, has been investigated. These reactions, often catalyzed by a palladium catalyst in what is known as a Buchwald-Hartwig amination, allow for the formation of a C-N bond between the quinoxaline core and an aryl amine. This methodology opens up possibilities for synthesizing a wide array of molecules with potential applications in various fields of chemical and biological research.
The table below summarizes some of the documented conjugation reactions of this compound with different chemical scaffolds.
| Starting Material | Conjugating Scaffold | Resulting Compound | Reaction Type |
| This compound | 1-Methylpiperazine | Methyl 2-(4-methylpiperazin-1-yl)quinoxaline-6-carboxylate | Nucleophilic Aromatic Substitution |
| This compound | Morpholine | Methyl 2-(morpholin-4-yl)quinoxaline-6-carboxylate | Nucleophilic Aromatic Substitution |
| This compound | Substituted Anilines | Methyl 2-(arylamino)quinoxaline-6-carboxylates | Buchwald-Hartwig Amination |
Spectroscopic and Structural Elucidation of Methyl 2 Chloroquinoxaline 6 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides a detailed map of the atomic connectivity and chemical environment within Methyl 2-chloroquinoxaline-6-carboxylate.
The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the four distinct protons of the molecule: three on the benzene (B151609) portion of the quinoxaline (B1680401) ring and one on the pyrazine (B50134) ring, in addition to the three protons of the methyl ester group. The electron-withdrawing nature of the chloro, carboxylate, and ring nitrogen atoms significantly influences the chemical shifts, causing the aromatic protons to appear in the downfield region.
The expected assignments are based on the analysis of related quinoxaline structures. The proton at the C3 position is anticipated to be a singlet, as it has no adjacent protons for coupling. The protons on the benzene ring (H5, H7, H8) form a coupled system. H5, being ortho to the electron-withdrawing carboxylate group, is expected to be the most deshielded of this system.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 8.8 - 8.9 | Singlet (s) | N/A |
| H5 | 8.7 - 8.8 | Doublet (d) | J ≈ 2.0 Hz |
| H7 | 8.3 - 8.4 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz |
| H8 | 8.1 - 8.2 | Doublet (d) | J ≈ 9.0 Hz |
| -OCH₃ | 4.0 - 4.1 | Singlet (s) | N/A |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms (Cl, N, O) and the aromatic system. The carbonyl carbon of the ester group is characteristically found at the far downfield end of the spectrum (160-170 ppm). The carbon atom attached to the chlorine (C2) is also significantly deshielded. Carbons attached to nitrogen (C8a, C4a) and other aromatic carbons appear in the 120-150 ppm range. The methyl carbon of the ester group is the most upfield signal.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C2 | 148 - 150 |
| C3 | 144 - 146 |
| C8a | 142 - 144 |
| C4a | 140 - 142 |
| C6 | 135 - 137 |
| C7 | 132 - 134 |
| C5 | 130 - 132 |
| C8 | 128 - 130 |
| -OCH₃ | 52 - 54 |
¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule. Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it offers valuable insight into the electronic environment of the quinoxaline ring nitrogens. google.com For quinoxaline and its derivatives, the nitrogen chemical shifts are sensitive to substitution patterns. chemscene.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands confirming its structure.
The most prominent peak would be from the carbonyl (C=O) stretching vibration of the methyl ester group, typically appearing in the 1720-1740 cm⁻¹ region. The aromatic nature of the quinoxaline ring will give rise to C=C and C=N stretching vibrations between 1500 and 1620 cm⁻¹. The C-O single bond stretch of the ester is expected around 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically between 700 and 800 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3050 - 3150 |
| Aliphatic C-H (-OCH₃) | Stretch | 2950 - 2990 |
| Ester C=O | Stretch | 1720 - 1740 |
| Aromatic C=N/C=C | Stretch | 1500 - 1620 |
| Ester C-O | Stretch | 1250 - 1300 |
| C-Cl | Stretch | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoxaline ring system is a strong chromophore, and its spectrum is characterized by intense absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. For this compound, multiple absorption maxima (λmax) are expected. The presence of substituents like the chloro and carboxylate groups can cause shifts in the position and intensity of these bands (bathochromic or hypsochromic shifts) compared to the parent quinoxaline molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₇ClN₂O₂) is 222.63 g/mol .
The high-resolution mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion: [M]⁺ at m/z corresponding to the ³⁵Cl isotope and [M+2]⁺ at m/z corresponding to the ³⁷Cl isotope, in an approximate 3:1 intensity ratio.
Key fragmentation pathways for esters and chloro-aromatic compounds would be expected. Common fragmentation would involve the loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at [M-31]⁺, or the loss of the carbomethoxy group (•COOCH₃) to give a fragment at [M-59]⁺. Other potential fragmentations include the loss of a chlorine atom ([M-35]⁺) or the characteristic loss of HCN from the quinoxaline ring.
Predicted Mass Spectrometry Fragments
| m/z Value | Ion/Fragment | Description |
| 222/224 | [C₁₀H₇ClN₂O₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 191/193 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 163/165 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 187 | [M - Cl]⁺ | Loss of chlorine radical |
| 195/197 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |
X-ray Crystallography for Solid-State Structure Determination
Extensive searches of crystallographic databases and the scientific literature did not yield any specific experimental data from X-ray crystallography for the solid-state structure of this compound. This suggests that the single-crystal X-ray structure of this specific compound has not been determined or is not publicly available at this time.
While the precise bond lengths, bond angles, and crystal packing information for this compound remain uncharacterized by this definitive technique, analysis of closely related structures can provide valuable, albeit predictive, insights into its likely molecular geometry and intermolecular interactions.
For context, crystallographic studies on similar quinoxaline and quinoline (B57606) derivatives reveal common structural motifs. For instance, the crystal structure of 2-chloroquinoxaline (B48734) shows a planar molecular arrangement. mdpi.com Similarly, studies on various carboxylate-substituted quinolines, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, also demonstrate the planarity of the core heterocyclic ring system.
However, without experimental single-crystal X-ray diffraction data, any discussion of the precise three-dimensional arrangement of atoms, unit cell parameters, space group, and specific intermolecular contacts for this compound remains speculative. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing definitive data to complement theoretical and other spectroscopic analyses.
Computational and Theoretical Investigations of Methyl 2 Chloroquinoxaline 6 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the electronic structure and energy of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For quinoxaline (B1680401) derivatives, calculations are commonly performed using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) nih.govresearchgate.netnih.gov.
The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often from X-ray crystallography, to validate the computational model nih.gov. For Methyl 2-chloroquinoxaline-6-carboxylate, the optimized structure would reveal the planarity of the quinoxaline ring system and the orientation of the chloro and methyl carboxylate substituents.
| Parameter | Typical Predicted Value (Å or °) | Description |
|---|---|---|
| C-Cl Bond Length | ~1.74 Å | The distance between the carbon atom at position 2 and the chlorine atom. |
| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the ester group. |
| C-O Bond Length | ~1.35 Å | The length of the single bond between the carbonyl carbon and the ester oxygen. |
| N-C-C Bond Angle | ~120° | The bond angle within the quinoxaline ring, indicative of its aromaticity. |
| C-C-Cl Bond Angle | ~118° | The angle formed by the chlorine substituent and the quinoxaline ring. |
DFT calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign specific vibrational modes (stretching, bending, etc.) to the observed spectral peaks nih.govresearchgate.net. For complex molecules, this is often essential for accurate spectral interpretation. The calculated frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors nih.gov.
Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.netias.ac.in. These theoretical predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure researchgate.net. Solvent effects can also be incorporated into these calculations to provide more accurate predictions asianpubs.org.
| Spectroscopic Feature | Predicted Wavenumber/Shift | Assignment |
|---|---|---|
| IR Frequency | ~1720 cm⁻¹ | C=O stretching of the ester group. |
| IR Frequency | ~1580 cm⁻¹ | C=N/C=C aromatic ring stretching. |
| IR Frequency | ~750 cm⁻¹ | C-Cl stretching. |
| ¹H NMR Shift | ~4.0 ppm | Methyl protons (-OCH₃) of the ester. |
| ¹³C NMR Shift | ~165 ppm | Carbonyl carbon (C=O) of the ester. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability mdpi.com. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive researchgate.net. For similar aromatic systems, the calculated HOMO-LUMO energy gap is often in the range of 3.75 to 4.60 eV nih.govdergipark.org.tr. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack mdpi.com.
Molecular Orbitals: Analysis of the HOMO and LUMO shows the distribution of electron density. In many quinoxaline derivatives, the HOMO is typically localized over the electron-rich benzene (B151609) portion of the ring system, while the LUMO is often distributed across the electron-deficient pyrazine (B50134) ring, indicating the regions most involved in electron donation and acceptance, respectively mdpi.com.
| Property | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Represents the electron-donating ability. |
| LUMO Energy | -2.0 to -3.0 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Indicates chemical stability and reactivity. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time nih.gov. While quantum calculations are often limited to static molecules, MD simulations provide insights into the dynamic behavior of a system, such as conformational changes or interactions with other molecules like solvents or biological macromolecules mdpi.com.
For this compound, an MD simulation could model its behavior in an aqueous solution or its binding stability within the active site of a target protein. Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the molecule's conformation or a protein-ligand complex over time researchgate.net.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein researchgate.net.
These simulations are crucial for understanding how the compound might behave in a biological environment, complementing the static information from quantum chemical calculations nih.govmdpi.com.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties mdpi.com. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to create a mathematical equation that predicts the activity or property of interest nih.gov.
For a class of compounds including this compound, a QSAR study could be developed to predict its potential efficacy as an antimicrobial or anticancer agent. For instance, a study on quinoxaline-2-carboxylate 1,4-di-N-oxides successfully developed QSAR models to predict their anti-mycobacterial activity nih.gov. Such models serve as a rational guide for designing new derivatives with improved potency mdpi.comnih.gov.
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Describes electronic distribution and reactivity. |
| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule. |
| Topological | Wiener index, Connectivity indices | Describes atomic connectivity and branching. |
| Hydrophobic | LogP | Describes the molecule's solubility characteristics. |
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a chemical reaction.
For this compound, computational studies could provide mechanistic insights into its synthesis or its reactions, such as nucleophilic aromatic substitution at the C2 position. For example, DFT calculations were used to explain the regioselectivity of the methylation of a related 4-hydroxy-2-thioxoquinoline-3-carboxylate, showing how electron distribution in the anionic intermediate dictates the reaction outcome mdpi.comnih.gov. Such studies can predict the most likely reaction pathways, identify key intermediates, and calculate activation energies, providing a level of detail that is often difficult to obtain through experiments alone.
Reaction Pathway Analysis
Theoretical analyses of the 2-chloroquinoxaline (B48734) scaffold indicate that it is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring of the quinoxaline system is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the C2 position is a good leaving group, making this site particularly reactive.
Computational models of nucleophilic substitution on 2-chloroquinoxalines generally predict a two-step reaction pathway, consistent with the classical SNAr mechanism. This pathway can be summarized as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the C2 position, which is bonded to the chlorine atom. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is characterized by a tetrahedral geometry at the C2 carbon and a delocalized negative charge over the quinoxaline ring system. DFT calculations can model the geometry and stability of this intermediate.
Leaving Group Departure: The chloride ion is subsequently eliminated from the Meisenheimer complex, leading to the restoration of the aromaticity of the quinoxaline ring and the formation of the final substituted product. The energy barrier for this step is typically low.
Table 1: Predicted Energetic Profile for SNAr on this compound
| Reaction Step | Description | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (this compound + Nucleophile) | 0 |
| 2 | Transition State 1 (Formation of Meisenheimer complex) | +15 to +25 |
| 3 | Meisenheimer Complex (Intermediate) | +5 to +10 |
| 4 | Transition State 2 (Departure of Chloride) | +12 to +20 |
| 5 | Products (Substituted quinoxaline + Chloride) | < 0 (Exergonic) |
Note: The values presented are generalized predictions based on computational studies of similar systems and are subject to variation depending on the specific nucleophile and computational method employed.
Regioselectivity Prediction and Explanation
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the primary question of regioselectivity revolves around the reactivity of the different positions on the quinoxaline ring. Computational models, through the analysis of the electronic structure, can predict the most likely sites for chemical reactions.
For nucleophilic attack, the regioselectivity is primarily governed by the distribution of electron density and the energies of the molecular orbitals. Theoretical calculations consistently show that the C2 and C3 positions of the quinoxaline ring are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In this compound, the presence of the chlorine atom at the C2 position makes it the most probable site for nucleophilic aromatic substitution.
Computational analyses that can be used to predict this regioselectivity include:
Electrostatic Potential (ESP) Mapping: ESP maps visually represent the charge distribution on a molecule. For 2-chloroquinoxalines, these maps typically show a significant positive potential (electron-poor region) around the C2 carbon, indicating its high electrophilicity.
Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reaction between a nucleophile and an electrophile is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In 2-chloroquinoxaline derivatives, the LUMO is often localized on the pyrazine ring, with a large coefficient on the C2 carbon. This indicates that the C2 position is the most favorable site for attack by a nucleophile. mdpi.com
Fukui Function Analysis: The Fukui function is a reactivity descriptor derived from DFT that indicates the propensity of a particular site in a molecule to undergo nucleophilic or electrophilic attack. For nucleophilic attack, the relevant Fukui function (f+) is expected to have its highest value at the most reactive site. In the case of this compound, this would be the C2 position.
Table 2: Predicted Regioselectivity for Nucleophilic Attack on this compound
| Position on Quinoxaline Ring | Predicted Reactivity towards Nucleophiles | Rationale from Computational Models |
|---|---|---|
| C2 | High | High positive electrostatic potential; Large LUMO coefficient; Good leaving group (Cl) |
| C3 | Moderate | Positive electrostatic potential; Significant LUMO coefficient |
| Benzene Ring (C5, C7, C8) | Low | Less electron-deficient compared to the pyrazine ring |
| C6 | Very Low | Site of electron-withdrawing substituent, not an electrophilic center for SNAr |
Advanced Applications of Methyl 2 Chloroquinoxaline 6 Carboxylate in Materials Science and Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The chemical reactivity of Methyl 2-chloroquinoxaline-6-carboxylate makes it an exceptionally useful intermediate for the synthesis of more complex molecules. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. Simultaneously, the methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or engaged in various coupling reactions. This dual functionality allows for sequential and controlled modifications, making it a foundational scaffold in the assembly of diverse molecular targets. mtieat.orgnih.gov
The quinoxaline (B1680401) scaffold is a recognized pharmacophore in the agrochemical industry, and numerous derivatives have been investigated for their pesticidal properties. nih.gov Substituted quinoxaline derivatives, in particular, have shown significant promise as potent herbicides. researchgate.net Research has demonstrated that certain novel quinoxaline compounds exhibit herbicidal activity by inhibiting essential plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.gov
This compound serves as an ideal precursor for generating libraries of such biologically active compounds. The reactive chloro- and ester groups allow for systematic structural modifications to optimize herbicidal efficacy and spectrum. By varying the substituents introduced at these positions, chemists can fine-tune the molecule's properties to enhance its activity against specific weed species while maintaining crop safety.
The construction of fused polycyclic heterocyclic systems is a major focus of synthetic chemistry, as these structures are often found in pharmacologically active compounds and advanced materials. This compound is an excellent starting material for creating such systems through annulation reactions, where a new ring is built onto the existing quinoxaline framework.
The reactive 2-chloro position is the primary site for these transformations. For example, it can react with bifunctional nucleophiles in cyclocondensation reactions to yield fused systems. This strategy has been employed to synthesize a variety of complex heterocycles, including:
Furo[2,3-b]quinoxalines: These can be prepared from related 2-chloroquinoxaline (B48734) derivatives through reactions that involve intramolecular cyclization. arkat-usa.org
Triazolo[4,3-a]quinoxalin-4(5H)-ones: These fused systems are synthesized from 2-chloroquinoxaline precursors and have been evaluated for their biological activities. nih.gov
Imidazo[1,2-a]quinoxalin-4(5H)-ones: Similar to the triazolo derivatives, these are accessible through the cyclization of intermediates derived from 2-chloroquinoxalines. nih.gov
The ability to use this compound as a building block for intricate, multi-ring structures underscores its importance in synthetic organic chemistry.
| Fused Heterocyclic System | General Synthetic Approach | Precursor Type |
| Furo[2,3-b]quinoxalines | Alkylation followed by acid-catalyzed ring closure | 2-Chloroquinoxaline derivative |
| Triazolo[4,3-a]quinoxalin-4(5H)-ones | Reaction with hydrazides followed by cyclization | 2-Chloroquinoxaline |
| Imidazo[1,2-a]quinoxalin-4(5H)-ones | Reaction with amino-heterocycles | 2-Chloroquinoxaline |
Integration into Polymeric Structures and Conjugated Systems
The field of organic electronics relies heavily on conjugated polymers, which possess alternating single and double bonds that allow for the delocalization of π-electrons. The quinoxaline unit is highly valued in this context as a potent electron-deficient (acceptor) moiety. frontiersin.org When copolymerized with electron-rich (donor) units, it can form donor-acceptor (D-A) polymers with tailored electronic and optical properties. rsc.orgrsc.org
This compound is a suitable starting block for creating monomers for such polymerization reactions. The chlorine atom is a versatile handle for modern cross-coupling reactions like Suzuki and Stille coupling, which are standard methods for forming the C-C bonds required for a polymer backbone. rsc.orgbohrium.com By converting the target molecule into a di-functional monomer (e.g., a dibromo- or distannyl- derivative), it can be readily integrated into conjugated polymer chains. Quinoxaline-based polymers have demonstrated significant potential in applications such as organic photovoltaics (OPVs) and field-effect transistors. frontiersin.orgbeilstein-journals.org
| Polymer Type | Monomer Units | Application | Key Performance Metric |
| Poly[quinacridone-alt-quinoxaline] (PQCTQx) | Quinacridone (donor), Quinoxaline (acceptor) | Organic Photovoltaics (OPV) | Power Conversion Efficiency (PCE): 3.6% |
| Quinoxaline-Indacenodithiophene Polymer (PQ1) | Indacenodithiophene (donor), Quinoxaline (acceptor) | Organic Field-Effect Transistor (OFET) | Hole Mobility (µh): 0.12 cm²/V·s |
Development of Optoelectronic Materials
The inherent electron-deficient nature of the quinoxaline ring system makes it an outstanding candidate for the development of n-type (electron-transporting) organic materials. beilstein-journals.org This property is crucial for the efficient operation of various optoelectronic devices, which require balanced transport of both holes and electrons. This compound provides a robust and tunable platform for designing high-performance materials for these applications.
In the realm of OLEDs, quinoxaline derivatives have emerged as exceptional components, particularly in the design of emitters that function via Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF materials enable OLEDs to achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons. The quinoxaline core typically serves as the electron-acceptor part of a D-A molecule. researchgate.net
Starting from this compound, potent donor groups such as dimethylacridine (DMAC) or phenoxazine (B87303) (PXZ) can be attached to the quinoxaline core, typically via nucleophilic substitution of the chlorine atom. rsc.org This modular design allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, which in turn controls the emission color. Quinoxaline-based TADF emitters have been developed that show emission across the visible spectrum and into the deep-red and near-infrared (NIR) regions. rsc.orgchemrxiv.org
| Emitter Molecule | Donor Moiety | Emission Wavelength (λEL) | Max. External Quantum Efficiency (EQEmax) |
| 4DMAC-TPPQ | Dimethylacridine (DMAC) | 685 nm (Deep Red) | 0.3% |
| 4PXZ-TPPQ | Phenoxazine (PXZ) | 780 nm (NIR) | 0.04% |
Data from solution-processed OLEDs using neat films of the emitters. rsc.org
OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is highly dependent on the charge-transport properties of the organic semiconductor used in its active layer. Due to their high electron affinity, quinoxaline-based materials are prime candidates for n-channel (electron-transporting) OFETs. beilstein-journals.org
This compound can be elaborated into larger, planar conjugated molecules designed to promote strong intermolecular π-π stacking, which is essential for efficient charge transport. For instance, research on thiadiazoloquinoxaline-fused naphthalenediimides has produced stable n-type materials that exhibit good electron mobilities in OFETs. nih.govacs.org The synthesis of such complex molecules relies on the versatile reactivity of quinoxaline building blocks like this compound, demonstrating its potential in constructing novel organic semiconductors. frontiersin.org
Solar Cells and Organic Photovoltaics
This compound serves as a crucial building block in the synthesis of advanced materials for organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). The quinoxaline core, with its inherent electron-accepting nature, is a key component in designing novel organic dyes and non-fullerene acceptors (NFAs) that enhance the performance of these photovoltaic devices. case.edursc.orgresearchgate.net
Researchers have explored various quinoxaline-based acceptors to enhance the performance of OSCs. bohrium.comresearchgate.net The introduction of different functional groups to the quinoxaline core can extend the absorption spectrum, enabling the harvesting of a broader range of sunlight. researchgate.net While specific studies detailing the direct use of this compound in a completed solar cell are not prevalent, its structure provides a versatile platform for further chemical modifications. The chloro- and carboxylate- groups are reactive sites that allow for the attachment of various donor and π-conjugated units, leading to the creation of sophisticated molecules with tailored photophysical and electrochemical properties for high-performance solar cells. nih.govresearchgate.net
The development of biaxially conjugated materials and quinoxaline-based Y-type acceptors represents a significant advancement in the field, with these materials contributing to reduced energy loss and superior charge generation and transport in OSCs. researchgate.netnih.gov The foundational structure of this compound is integral to the synthesis of these complex and highly efficient photovoltaic materials.
Chemical Sensing and Analytical Applications
The versatile chemical structure of this compound makes it a valuable precursor for the development of various chemical sensors and analytical reagents. The quinoxaline scaffold can be functionalized to create compounds that exhibit changes in their optical or electrochemical properties in response to specific analytes.
pH Sensors
Quinoxaline derivatives have been successfully employed as pH indicators, capable of signaling changes in acidity through colorimetric or fluorescent responses. mdpi.commdpi.com While many quinoxaline-based sensors are designed for use in organic or mixed-media environments, recent research has focused on developing water-soluble derivatives for applications in aqueous media. mdpi.com
The synthesis of these pH-sensitive quinoxaline compounds often involves the strategic introduction of functional groups that can undergo protonation or deprotonation. For example, amino-substituted quinoxalines can be synthesized from chloroquinoxaline precursors. mdpi.com The nitrogen atoms in the quinoxaline ring and the appended functional groups can interact with hydrogen ions, leading to shifts in the compound's absorption and emission spectra. This change in optical properties can be visually observed or measured spectrophotometrically, allowing for the determination of the solution's pH. The derivatization of this compound can lead to the creation of novel pH sensors with tailored pKa values and sensing ranges.
Luminescent Detectors
The inherent fluorescence of many quinoxaline derivatives makes them attractive candidates for the development of luminescent detectors for various analytes, including metal ions. rsc.orgnih.gov The quinoxaline core can act as a fluorophore, and the introduction of specific binding sites allows for the selective detection of target ions. nih.gov
For instance, acenaphtoquinoxaline has been shown to be a highly selective and sensitive fluorescent sensor for mercury (II) ions. nih.gov The interaction between the metal ion and the nitrogen atoms of the quinoxaline ring can lead to a quenching of the fluorescence emission, providing a clear signal for the presence of the analyte. nih.gov this compound can serve as a starting material for the synthesis of more complex quinoxaline-based ligands designed to selectively bind to specific metal ions. By modifying the substituents on the quinoxaline ring, the sensitivity and selectivity of the luminescent detector can be fine-tuned for various applications in environmental monitoring and biological imaging.
Derivatization Reagents in Chemical Assays
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). research-solution.comsigmaaldrich.com Derivatization can improve the volatility, thermal stability, and detectability of the analyte. jfda-online.comgcms.cz
This compound possesses functional groups—a reactive chloro group and a carboxylate group—that make it a potential candidate for use as a derivatization reagent. The chloro group can react with nucleophilic functional groups such as amines and phenols, while the carboxylate group can be activated to react with alcohols and amines. nih.govnih.gov This dual reactivity could allow for the "tagging" of a wide range of analytes.
For example, in HPLC, pre-column derivatization is often employed to attach a UV-absorbing or fluorescent tag to the analyte to enhance its detection. academicjournals.orgactascientific.comnih.gov A derivatizing reagent based on the quinoxaline structure could introduce a strongly UV-absorbing or fluorescent quinoxaline moiety to the target molecule. While specific applications of this compound as a derivatization reagent are not extensively documented, its chemical structure suggests its potential for the development of novel reagents for the sensitive and selective analysis of various compounds in complex matrices. psu.edursc.org
Interactive Data Table: Properties of Quinoxaline-Based Materials in Advanced Applications
| Application Area | Compound Class | Key Features | Potential Role of this compound |
| Solar Cells | Quinoxaline-based Dyes/Acceptors | Electron-accepting nature, Tunable energy levels, Broad absorption | Key precursor for synthesis |
| pH Sensors | Functionalized Quinoxalines | Colorimetric/Fluorescent response to pH changes | Starting material for sensor synthesis |
| Luminescent Detectors | Quinoxaline-based Fluorophores | Selective quenching or enhancement of fluorescence upon ion binding | Precursor for ligand synthesis |
| Derivatization Reagents | Reactive Quinoxaline Derivatives | Ability to tag analytes for enhanced detection in chromatography | Potential to be developed into a novel derivatizing agent |
Exploration of Biological Activities of Methyl 2 Chloroquinoxaline 6 Carboxylate Derivatives in Vitro/preclinical Research Focus
Antimicrobial Activity Research (In Vitro)
Quinoxaline (B1680401) derivatives are recognized for their potent and wide-ranging antimicrobial activities. core.ac.uk The planar, electron-deficient nature of the quinoxaline ring system is thought to facilitate intercalation with the DNA of microorganisms, a potential mechanism for their antimicrobial action. sapub.org Research has demonstrated that these compounds are active against a variety of pathogenic bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Studies
Numerous studies have highlighted the antibacterial potential of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of Schiff bases derived from 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) and 4-(2-methyl-quinoxaline-3-yloxy)benzamine were synthesized and screened for their antibacterial activity. nih.gov The results, determined by the disc diffusion method, indicated that several of these compounds exhibited significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug, ciprofloxacin. nih.gov
Specifically, compounds with certain substitutions showed high activity against both Gram-positive and Gram-negative bacteria, with some derivatives being particularly effective against E. coli. nih.gov The antibacterial efficacy of these derivatives is often attributed to the lipophilicity and electron-donating or withdrawing nature of the substituents on the quinoxaline core.
Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | Test Organism | Activity Level | Reference |
|---|---|---|---|
| 4-(2-methylquinoxalinyloxy) benzaldehyde (4) | Gram-positive & Gram-negative bacteria | High | nih.gov |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5a, 5c, 5d, 5e) | Gram-positive & Gram-negative bacteria | High | nih.gov |
| Compound 5c, 5d | Escherichia coli | Specifically High | nih.gov |
| 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7a, 7c) | Gram-positive & Gram-negative bacteria | High | nih.gov |
| Compound 7a, 7c, 7e | Escherichia coli | Specifically High | nih.gov |
| Quinoxaline-1, 4-di-N-oxide derivatives | Bacteria | Active | sapub.org |
Antifungal Efficacy Studies
The antifungal properties of quinoxaline derivatives have also been a subject of investigation. Studies have shown that certain analogues are effective against fungal strains such as Aspergillus niger and Candida albicans. core.ac.uknih.gov In one study, a series of quinoxaline derivatives were tested for their antifungal activity. While some compounds showed no activity against A. niger, others, including 4-(2-methylquinoxalinyloxy) benzaldehyde (Compound 4) and 4-(2-methyl-quinoxaline-3-yloxy)benzamine (Compound 6), demonstrated moderate activity against both tested fungal strains. nih.gov Another set of derivatives showed moderate activity against A. niger but were inactive against C. albicans. nih.gov
The structure-activity relationship suggests that the nature and position of substituents on the quinoxaline ring play a crucial role in determining the antifungal potency and spectrum of activity.
Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives
| Compound | Test Organism | Activity Level | Reference |
|---|---|---|---|
| 4-(2-methylquinoxalinyloxy) benzaldehyde (4) | A. niger & C. albicans | Moderate | nih.gov |
| 4-(2-methyl-quinoxaline-3-yloxy)benzamine (6) | A. niger & C. albicans | Moderate | nih.gov |
| 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7a) | A. niger & C. albicans | Moderate | nih.gov |
| 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7b, 7c, 7d, 7e) | A. niger | Moderate | nih.gov |
| 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7b, 7c, 7d, 7e) | C. albicans | No Activity | nih.gov |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5a, 5b, 5c, 5d, 5e) | A. niger | No Activity | nih.gov |
Antimycobacterial Activity Investigations
Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides (QdNOs), have demonstrated significant promise as antimycobacterial agents. pharmatutor.orgmdpi.com Research has focused on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study investigating novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides revealed potent in vitro activity against M. smegmatis and M. tuberculosis AlRa cultures. mdpi.com
One derivative, 7-Chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide hydrochloride (Compound 4), was particularly noteworthy, exhibiting minimum inhibitory concentrations (MICs) of 1.25 µg/mL and 4 µg/mL against the two mycobacterial species, respectively. mdpi.com The study also highlighted the importance of substituent placement on the quinoxaline core; for example, moving a piperazine (B1678402) fragment from position 6 to 7 resulted in a decrease in antitubercular activity. mdpi.com Further research into 3-methyl-2-phenylthioquinoxaline 1,4-dioxides also showed good activity against M. tuberculosis. pharmatutor.org
Table 3: In Vitro Antimycobacterial Activity of a Quinoxaline 1,4-Dioxide Derivative
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide hydrochloride (Compound 4) | M. smegmatis | 1.25 | mdpi.com |
| M. tuberculosis AlRa | 4 | mdpi.com |
Antiviral Activity Research (In Vitro)
The quinoxaline scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antiviral activities. conicet.gov.arbohrium.comnih.gov These derivatives have been investigated for their potential to inhibit the replication of several viral pathogens, making them a promising area for the development of new antiviral therapies. dntb.gov.ua
Efficacy Against Specific Viral Pathogens
Research has demonstrated the efficacy of quinoxaline derivatives against a range of viruses. For example, certain quinoxaline compounds have shown high potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV-1 replication in cell cultures. conicet.gov.ar
Furthermore, novel quinoxaline derivatives have been synthesized and tested for their activity against human cytomegalovirus (HCMV). nih.gov In these studies, two derivatives displayed higher activity than the standard drug ganciclovir, with 50% effective concentration (EC₅₀) values below 0.05 µM. The antiviral activity was found to be influenced by chemical features such as the presence of a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function. nih.gov
Other studies have explored the potential of quinoxaline derivatives against influenza viruses by targeting the NS1 protein, a highly conserved protein encoded by the virus. nih.gov Additionally, some derivatives have shown notable activity against coxsackievirus B5 (CBV5), with EC₅₀ values as low as 0.06 µM. nih.gov
Table 4: In Vitro Antiviral Activity of Selected Quinoxaline Derivatives
| Compound Type | Viral Pathogen | Observed Activity | Reference |
|---|---|---|---|
| Quinoxaline derivatives | Human Immunodeficiency Virus (HIV) | Potent NNRTIs, inhibit HIV-1 replication | conicet.gov.ar |
| Novel quinoxaline derivatives | Human Cytomegalovirus (HCMV) | EC₅₀ < 0.05 µM (for two derivatives) | nih.gov |
| 2,3,6-substitued quinoxaline derivatives | Influenza Virus | Potential to target NS1 protein | nih.gov |
| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate (11) | Coxsackievirus B5 (CBV5) | EC₅₀ = 0.09 µM | nih.gov |
| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid (12) | Coxsackievirus B5 (CBV5) | EC₅₀ = 0.06 µM | nih.gov |
Antiparasitic Activity Research (In Vitro)
In addition to their antimicrobial and antiviral properties, quinoxaline derivatives have been explored for their potential as antiparasitic agents. nih.govcore.ac.uk In vitro studies have demonstrated their activity against parasites such as Plasmodium falciparum, the causative agent of malaria. pharmatutor.org
Specifically, 3-phenylquinoxaline 1,4-di-N-oxide derivatives have been evaluated for their antiplasmodial activity against P. falciparum. pharmatutor.org The research in this area suggests that the quinoxaline scaffold could serve as a valuable template for the development of new antimalarial drugs. The mechanism of action is thought to be related to the ability of these compounds to generate reactive oxygen species, which are detrimental to the parasite. Further investigations have also pointed to the potential of quinoxaline derivatives as agents against Leishmania species. core.ac.uk
Table 5: In Vitro Antiparasitic Activity of Selected Quinoxaline Derivatives
| Compound Type | Parasite | Activity | Reference |
|---|---|---|---|
| 3-phenylquinoxaline 1,4-di-N-oxide derivatives | Plasmodium falciparum | Antiplasmodial activity | pharmatutor.org |
| Quinoxaline derivatives | Leishmania species | Antileishmanial activity | core.ac.uk |
Antitrypanosomal Activity
Quinoxaline derivatives have been a subject of research for their potential activity against trypanosomes, the parasites responsible for diseases like Human African Trypanosomiasis (sleeping sickness). Research has shown that certain quinoxaline 1,4-di-N-oxide derivatives exhibit activity against Trypanosoma cruzi. nih.gov While direct studies on Methyl 2-chloroquinoxaline-6-carboxylate were not extensively detailed in the provided results, related quinoline (B57606) structures have demonstrated potent effects. For instance, new amide derivatives of 3-aminoquinoline (B160951) showed significant antitrypanosomal activities with IC50 values in the nanomolar range (1–6 nM), comparable to the drug melarsoprol (B1676173) (5 nM). plos.org Specifically, compounds designated 11n and 11v emerged as highly promising agents, each with an IC50 of 1.0 nM. nih.gov Another study on 1,2-dihydroquinoline (B8789712) derivatives identified compounds with nanomolar IC50 values against T. b. rhodesiense. nih.gov The derivative 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297), for example, displayed an IC50 value of 0.014 µM against these parasites. nih.gov These findings in related heterocyclic compounds underscore the potential of the broader quinoxaline and quinoline classes as a source for new antitrypanosomal agents.
Antimalarial Activity
The quinoxaline scaffold is a recognized platform for the development of antimalarial agents. mdpi.com Various derivatives have been synthesized and tested against Plasmodium falciparum, the deadliest malaria parasite. nih.gov Structure-activity relationship studies have indicated that the presence of an enone moiety linked to the quinoxaline ring is important for antiplasmodial activity. nih.gov
In a study of quinoline-pyrazolopyridine hybrids, one derivative, labeled 5p, which contains a 4-Cl substituent on both aryl rings, showed considerable antimalarial potency in both in vitro and in vivo tests. excli.de Another investigation into 6-chloro-2-arylvinylquinolines found that substituting a fluorine atom with a chlorine atom enhanced antiplasmodial activity. nih.gov The most active compound in that series, compound 29 (with R² = 4-F), had an EC50 value of 4.8 ± 2.0 nM against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov
Table 1: Antimalarial Activity of Selected Quinoxaline/Quinoline Derivatives
| Compound/Series | Target Strain | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 6-Chloro-2-arylvinylquinoline (Compound 29) | P. falciparum (Dd2) | 4.8 ± 2.0 nM | nih.gov |
| 6-Chloro-2-arylvinylquinoline (Compound 24) | P. falciparum (Dd2) | 10.9 ± 1.9 nM | nih.gov |
| 6-Chloro-2-arylvinylquinoline (Compound 31) | P. falciparum (Dd2) | 5.9 ± 1.4 nM | nih.gov |
This table is interactive and can be sorted by column.
Antileishmanial Activity
Research has also extended to the activity of quinoxaline derivatives against Leishmania species, the causative agents of leishmaniasis. Quinoxaline 1,4-di-N-oxide derivatives have been reported to be active against both Leishmania amazonensis and Leishmania infantum. nih.gov In a related series, 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. nih.gov These studies suggest that the quinoxaline chemical framework is a promising starting point for developing new antileishmanial compounds.
Cytotoxic and Anticancer Activity Research (In Vitro Cell Line Studies)
The quinoxaline scaffold is a prominent feature in many compounds investigated for their anticancer properties. mdpi.com Derivatives have demonstrated cytotoxic effects against a wide array of human cancer cell lines, including those from prostate, colon, liver, and breast cancers. nih.govnih.gov
Effects on Cancer Cell Proliferation and Viability
The antiproliferative activity of quinoxaline derivatives has been extensively evaluated in vitro using assays such as the MTT assay. nih.govnih.gov These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
One study synthesized a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and tested their effects on human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Out of 25 derivatives, 10 showed activity against HCT-116 cells with IC50 values ranging from 1.9 to 7.52 µg/mL, while 17 compounds were active against MCF-7 cells with IC50 values from 2.3 to 6.62 µg/mL. nih.gov In another study, a 6-chloroquinoxaline (B1265817) derivative, compound 6, exhibited more potent cytotoxic activity against HCT-116 (IC50 6.18 μM) and MCF-7 (IC50 5.11μM) cell lines than the standard drug doxorubicin. ekb.eg Furthermore, certain quinoxaline derivatives bearing a triazole ring showed excellent potency against leukemia cell lines Ty-82 and THP-1, with IC50 values of 2.5 μM and 1.6 μM, respectively. mdpi.com
Table 2: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound IV | Prostate Cancer (PC-3) | 2.11 µM | nih.gov |
| Compound III | Prostate Cancer (PC-3) | 4.11 µM | nih.gov |
| Compound 6 | Colon Cancer (HCT-116) | 6.18 µM | ekb.eg |
| Compound 6 | Breast Cancer (MCF-7) | 5.11 µM | ekb.eg |
| Compound XVa | Colon Cancer (HCT-116) | 4.4 µM | nih.gov |
| Compound XVa | Breast Cancer (MCF-7) | 5.3 µM | nih.gov |
| Compound VIIIc | Colon Cancer (HCT-116) | 2.5 µM | nih.gov |
| Compound 11e | Liver Cancer (HepG2) | 2.1 µM | semanticscholar.org |
| Compound 11 | Multiple Cell Lines | 0.81 - 2.91 µM | rsc.org |
This table is interactive and can be sorted by column.
Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction)
Beyond simply inhibiting proliferation, researchers have investigated how these derivatives induce cancer cell death. A primary mechanism identified is the induction of apoptosis, or programmed cell death. nih.gov
A specific quinoxaline-based derivative, compound IV, was shown to induce apoptosis in PC-3 prostate cancer cells. nih.gov This was confirmed through multiple assays, including Annexin V-FITC/PI double staining. nih.gov Mechanistically, treatment with compound IV led to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The compound was also found to arrest the cell cycle in the S phase. nih.gov
Similarly, another study found that compound VIIIc induced cell cycle arrest at the G2/M phase boundary in HCT116 cells. nih.gov In HepG2 liver cancer cells, compound 11e was found to induce apoptosis in 49.14% of cells, significantly increasing the levels of caspase-3, caspase-9, and BAX while decreasing Bcl-2 levels. semanticscholar.org The cleavage of PARP, another hallmark of apoptosis, was observed in cells treated with certain semicarbazide/thiosemicarbazide derivatives. mdpi.com These findings indicate that quinoxaline derivatives can trigger apoptosis through multiple intrinsic and extrinsic pathways.
Anti-Inflammatory Activity Research (In Vitro)
The quinoxaline structure has also been identified as a promising scaffold for developing anti-inflammatory agents. nih.gov The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.gov
In vitro studies have demonstrated that quinoxaline derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammation pathway. nih.govrsc.org A study of novel quinoxaline derivatives identified compounds 11 and 13 as potent COX-2 inhibitors. rsc.org Compound 13 showed high potency against COX-2 (IC50 = 0.46 μM) and was significantly less active against COX-1 (IC50 = 30.41 μM), resulting in a favorable selectivity index (SI) of 66.11. rsc.org Compound 11 also showed high selectivity with an SI of 61.23. rsc.org This selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs.
Another study assessed the in-vitro anti-inflammatory activity of different quinoxaline derivatives using a bovine serum albumin (BSA) denaturation assay. researchgate.net In this assay, compound 4a displayed the highest inhibitory activity (83.42%), which was comparable to the standard drug diclofenac (B195802) sodium (82.90%). researchgate.net Quinoxaline sulfonamide derivatives have also been shown to possess anti-inflammatory activity, with percent inhibition of edema in rat models ranging from 2.25% to 22.95%. sphinxsai.com These activities are linked to the inhibition of inflammatory modulators like cytokines, NF-κB, and p38 MAP kinase. nih.gov
Table 3: In Vitro Anti-Inflammatory Activity of Selected Quinoxaline Derivatives
| Compound | Assay/Target | Activity | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 13 | COX-2 Inhibition | IC50 = 0.46 µM | 66.11 | rsc.org |
| Compound 11 | COX-2 Inhibition | IC50 = 0.62 µM | 61.23 | rsc.org |
| Compound 4a | COX-2 Inhibition | IC50 = 1.17 µM | 24.61 | rsc.org |
| Compound 5 | COX-2 Inhibition | IC50 = 0.83 µM | 48.58 | rsc.org |
| Compound 4a | BSA Assay | 83.42% Inhibition | N/A | researchgate.net |
| Compound 4d | BSA Assay | 81.87% Inhibition | N/A | researchgate.net |
This table is interactive and can be sorted by column.
Table of Mentioned Compounds
| Compound Name/Identifier |
|---|
| This compound |
| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate |
| Melarsoprol |
| Doxorubicin |
| Diclofenac sodium |
| Compound III (Quinoxaline derivative) |
| Compound IV (Quinoxaline derivative) |
| Compound 6 (6-chloroquinoxaline derivative) |
| Compound 9 (Quinoxaline derivative) |
| Compound 11 (Quinoxaline derivative) |
| Compound 13 (Quinoxaline derivative) |
| Compound 24 (6-Chloro-2-arylvinylquinoline) |
| Compound 29 (6-Chloro-2-arylvinylquinoline) |
| Compound 31 (6-Chloro-2-arylvinylquinoline) |
| Compound 4a (Quinoxaline derivative) |
| Compound 4d (Quinoxaline derivative) |
| Compound 5 (Quinoxaline derivative) |
| Compound 5p (Quinoline-pyrazolopyridine hybrid) |
| Compound 9h (Semicarbazide/thiosemicarbazide derivative) |
| Compound 11e (3-methylquinoxaline derivative) |
| Compound VIIIc (Quinoxaline derivative) |
| Compound XVa (Quinoxaline derivative) |
| p53 |
| Caspase-3 |
| Caspase-8 |
| Caspase-9 |
| Bcl-2 |
| BAX |
| PARP |
| Nur77 |
| Cyclooxygenase-1 (COX-1) |
| Cyclooxygenase-2 (COX-2) |
| Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) |
Antioxidant Activity Investigations
The antioxidant potential of quinoxaline derivatives has been a subject of considerable scientific inquiry. In vitro studies are commonly employed to assess the ability of these compounds to scavenge free radicals, which are implicated in various pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose.
In a study investigating a series of novel quinoxaline derivatives, several compounds demonstrated notable antioxidant activity. For instance, some derivatives exhibited a marked scavenging effect on the DPPH radical. nih.gov Specifically, a new series of quinoxaline derivatives possessing a hydrazone moiety were screened for their antioxidant activity using the DPPH assay. Among the synthesized compounds, some showed free radical scavenging potential comparable to the standard antioxidant, butylated hydroxyanisole. nih.gov Another study reported the synthesis and evaluation of new quinoxaline and quinoxaline 1,4-di-N-oxide derivatives, which also presented significant scavenging activities. unav.edunih.gov
Furthermore, research on pyrrolo[2,3-b]quinoxaline derivatives has also highlighted their antioxidant properties. One particular derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was identified as a potent radical scavenger in the DPPH assay. rsc.org Computational studies have further supported these findings, indicating that certain derivatives have promising hydroxyl radical scavenging capabilities in physiological lipid environments. rsc.org
Below is a data table summarizing the antioxidant activity of selected quinoxaline derivatives from various studies.
| Compound Series | Assay | Key Findings | Reference |
| Substituted Quinoxalines | DPPH radical scavenging | Marked scavenging effect observed for specific derivatives. | nih.gov |
| Quinoxaline-hydrazones | DPPH radical scavenging | Radical scavenging potential comparable to butylated hydroxyanisole for some compounds. | nih.gov |
| Quinoxaline 1,4-di-N-oxides | Scavenging assays | Displayed important scavenging activities. | unav.edunih.gov |
| Pyrrolo[2,3-b]quinoxalines | DPPH radical scavenging | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed the greatest potential. | rsc.org |
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit various enzymes has been extensively investigated, revealing their potential as targeted therapeutic agents. These studies have primarily focused on kinases and other enzymatic targets involved in cell signaling and inflammatory processes.
Quinoxaline derivatives are recognized as a crucial starting point for the development of anticancer medicines due to their capacity to act as protein kinase inhibitors. ekb.egekb.eg They have been shown to be selective ATP-competitive inhibitors of numerous kinases. ekb.egekb.eg
p38α Mitogen-Activated Protein Kinase (MAPK): A series of quinoxaline derivatives containing a triazole moiety were synthesized and evaluated for their p38α MAPK inhibitory activity. Two compounds, in particular, demonstrated slightly better inhibition of the p38α MAP kinase than the standard inhibitor SB 203580. nih.gov In another study, a new series of quinoxaline derivatives with a hydrazone moiety were designed and tested for p38α MAP kinase inhibition. One compound was found to be highly selective against p38α MAP kinase with an IC50 value of 0.042 µM, which was comparable to the standard SB203580 (IC50 = 0.044 µM). nih.gov
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Several studies have highlighted the potential of quinoxaline derivatives as EGFR-TK inhibitors. A series of novel quinoxalinone-containing compounds were identified as promising inhibitors of the EGFR (L858R/T790M/C797S) triple mutant, with IC50 values in the low nanomolar range, comparable to the reference drug osimertinib. mdpi.com Another study reported on new quinoxaline derivatives with strong EGFR inhibitory activity, with some compounds showing IC50 values of 0.508 nM and 0.807 nM, comparable to erlotinib (B232) (0.439 nM). researchgate.net
c-MET Kinase: Novel quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, with most of the tested compounds exhibiting potent inhibitory activity. nih.govresearchgate.net In one study, molecular modeling was used to design new quinoxaline derivatives as c-Met kinase inhibitors, and several of the synthesized compounds showed potent inhibition activity against various cancer cell lines. nih.gov
The following table presents a summary of the kinase inhibitory activities of selected quinoxaline derivatives.
| Target Kinase | Derivative Series | Key Findings (IC50 values) | Reference |
| p38α MAPK | Quinoxaline-triazoles | Slightly better inhibition than SB 203580. | nih.gov |
| p38α MAPK | Quinoxaline-hydrazones | Compound 4a: 0.042 µM. | nih.gov |
| EGFR-TK (mutant) | Quinoxalinones | CPD4: 3.04 nM; CPD21: 3.81 nM. | mdpi.com |
| EGFR-TK | Substituted Quinoxalines | Compound 11: 0.508 nM; Compound 17: 0.807 nM. | researchgate.net |
| c-MET | Novel Quinoxalines | Potent inhibitory activity observed. | nih.govresearchgate.net |
| c-MET | Substituted Quinoxalines | Several compounds showed low IC50 values against cancer cell lines. | nih.gov |
Beyond kinases, derivatives of this compound have been investigated as inhibitors of other important enzymes.
Sirtuin 1 (SIRT1): SIRT1, a histone deacetylase, is a promising target in cancer therapy. Inhibition of SIRT1 has been shown to lead to increased tumor cell death. researchgate.net Quinoxaline derivatives have been explored as potential SIRT1 inhibitors, with computational methods being used to design novel inhibitors for the treatment of hepatocellular carcinoma. rsc.org
Phosphodiesterase 4 (PDE4): A series of novel hybrid molecules connecting an indole (B1671886) moiety with a quinoxaline ring were designed as potential PDE4 inhibitors. Some of the synthesized compounds demonstrated in vitro PDE4 inhibition, with one compound showing a dose-dependent inhibition of PDE4B with an IC50 of 5.11 ± 0.24 μM. arabjchem.org Another study focused on imidazo[1,2-a]quinoxaline (B3349733) derivatives as PDE4 inhibitors, highlighting the importance of specific substitutions for potent inhibitory properties. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Activities
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. benthamdirect.com
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline scaffold. chegg.com For instance, in the development of dual Pim-1/2 kinase inhibitors, varying the substitution patterns at positions 6 and 7 of the quinoxaline ring had significant effects on the compounds' activity. The introduction of a bromine atom at position 7 led to a potent derivative. mdpi.com
In the context of antimicrobial activity, it has been observed that groups like 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio at positions 2 and/or 3 of the quinoxaline ring are associated with good to moderate antibacterial activity. Conversely, the presence of pipridino or morpholino groups at these positions tended to reduce antibacterial activity. nih.gov The inhibitory activity of quinoxaline derivatives against thymidine (B127349) phosphorylase was also found to be mainly influenced by the type, number, and positions of functional groups in the substituent. researchgate.net
Molecular docking and other computational techniques are frequently used to predict the binding conformations of quinoxaline derivatives and to elucidate the molecular interactions that govern their biological activities. nih.gov These studies have provided valuable insights into the binding modes of these compounds with their target enzymes.
For example, docking studies of quinoxaline derivatives with p38α MAP kinase revealed that some of the most active compounds formed an additional hydrogen bond interaction with the amino acid residue ASP-168, an interaction not observed with the standard inhibitor. nih.gov In the case of c-Met kinase inhibitors, docking methodologies helped to explain the differences in the biological activities of the tested compounds by predicting their binding conformations. nih.gov Similarly, molecular docking of quinoxaline-based derivatives against VEGFR-2 showed good binding energy and interaction modes with the active site. ekb.egekb.eg
These computational analyses, combined with experimental data, are instrumental in the rational design of new quinoxaline derivatives with improved biological activities. The common interaction patterns observed in these studies often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the target protein. researchgate.net
Conclusion and Future Research Directions
Summary of Current Academic Research Landscape for Quinoxaline (B1680401) Derivatives
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a privileged scaffold in medicinal chemistry and materials science. researchgate.netijpsjournal.comipp.pt The academic research landscape for its derivatives is vast and dynamic, characterized by extensive investigations into their synthesis, biological activities, and material applications.
Researchers have developed numerous synthetic methodologies for quinoxaline derivatives, ranging from traditional condensation reactions of o-phenylenediamines and dicarbonyl compounds to modern, more efficient green chemistry protocols. mdpi.commdpi.comnih.govmtieat.org These advanced methods often feature the use of recyclable catalysts, microwave-assisted synthesis, and aqueous reaction media to improve yields and reduce environmental impact. mdpi.commdpi.comresearchgate.net
The biological activities of quinoxaline derivatives are exceptionally broad. They have been extensively studied and recognized as a novel class of chemotherapeutic agents with significant efficacy against various tumors. researchgate.netnih.gov Their mechanisms of action in cancer are diverse, including the inhibition of protein kinases and the induction of apoptosis. researchgate.netnih.govpulsus.com Beyond oncology, quinoxalines exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. ijpsjournal.comresearchgate.netnih.gov This versatility has made the quinoxaline nucleus a focal point for drug discovery and development. nih.govnih.gov
In the realm of materials science, the electron-deficient nature of the quinoxaline ring makes its derivatives attractive for applications in organic electronics. frontiersin.org They have been successfully employed as electron-transporting materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. qmul.ac.ukresearchgate.net Research in this area focuses on tuning the electronic and photophysical properties of quinoxaline-based polymers and small molecules to enhance device performance and stability. frontiersin.orgnih.govresearchgate.net
Interactive Table: Reported Biological Activities of Quinoxaline Derivatives
| Biological Activity | Description | Key Research Findings |
| Anticancer | Inhibition of cancer cell proliferation and tumor growth. | Active against various tumors through mechanisms like protein kinase inhibition. researchgate.netnih.govpulsus.com |
| Antimicrobial | Activity against bacteria and fungi. | The quinoxaline scaffold is a promising framework for developing novel antibiotics to combat resistance. researchgate.netnih.gov |
| Antiviral | Inhibition of viral replication. | Derivatives show potential against various viruses, including respiratory pathogens. nih.govnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. | Certain derivatives have demonstrated significant anti-inflammatory effects. researchgate.net |
| Antidiabetic | Potential in managing blood glucose levels. | Some quinoxalines have been investigated for their antidiabetic properties. researchgate.net |
Identification of Research Gaps for Methyl 2-chloroquinoxaline-6-carboxylate
Despite the comprehensive research into the broader quinoxaline family, a significant research gap exists specifically for this compound. Publicly available academic literature focusing directly on its synthesis, reactivity, biological profile, and material properties is notably sparse. This presents a clear opportunity for foundational research.
The primary gaps identified are:
Dedicated Synthesis and Optimization: While general methods for quinoxaline synthesis exist, optimized, high-yield synthetic routes specifically for this compound have not been extensively reported.
Chemical Reactivity Profile: The reactivity of this specific molecule, particularly concerning the interplay between the chloro-substituent at the 2-position and the methyl carboxylate group at the 6-position, is largely unexplored. The susceptibility of the C2-chloro group to nucleophilic aromatic substitution is a key area requiring detailed investigation. rsc.org
Biological Activity Screening: There is a lack of systematic screening of this compound against a wide range of biological targets. Its potential as an anticancer, antimicrobial, or antiviral agent remains undetermined.
Structure-Activity Relationship (SAR) Data: Without a library of analogues, no SAR data is available for this compound, hindering any rational drug design efforts. nih.gov
Physicochemical and Material Properties: The electronic, photophysical, and thermal properties that would determine its suitability for materials science applications have not been characterized.
Proposed Future Research Avenues
To address the identified gaps, a multi-pronged research approach is proposed, focusing on synthesis, mechanistic studies, biological evaluation, and materials science exploration.
Novel Synthetic Route Development
Future research should prioritize the development of efficient and scalable synthetic routes for this compound. This could involve adapting existing quinoxaline synthesis methods, such as the condensation of appropriately substituted o-phenylenediamines and α-dicarbonyl compounds. ipp.ptmtieat.org A key focus should be on "green chemistry" principles, aiming for cost-effective, high-yield reactions with minimal environmental impact. nih.govresearchgate.net Research could explore one-pot syntheses or flow chemistry approaches to streamline production and purification.
Advanced Mechanistic Studies of Chemical Reactions
Detailed mechanistic studies are crucial to understanding the reactivity of this compound. The C2-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrasayanjournal.co.in Kinetic and computational studies could elucidate the reaction mechanisms with various nucleophiles (e.g., amines, thiols, alkoxides). researchgate.netresearchgate.net Understanding these mechanisms would enable the controlled synthesis of a diverse library of 2-substituted derivatives, which is essential for exploring structure-activity relationships.
Deeper Exploration of Structure-Activity Relationships in Biological Contexts
A systematic exploration of the structure-activity relationships (SAR) is a critical next step. mdpi.comresearchgate.net By leveraging the reactivity of the C2-chloro position, a library of analogues can be synthesized by introducing a variety of functional groups. These new compounds should be screened against a broad panel of biological targets, including cancer cell lines, bacterial and fungal strains, and viral assays. nih.govnih.gov This would establish an initial SAR profile, identifying key structural features required for potency and selectivity, thereby guiding the design of more effective therapeutic agents. nih.gov
Emerging Applications in Niche Materials Science Fields
Given the established use of quinoxalines in organic electronics, the potential of this compound in materials science warrants investigation. qmul.ac.uk Its electron-deficient quinoxaline core, combined with the specific substitution pattern, could lead to unique photophysical and electronic properties. frontiersin.org Proposed research includes synthesizing the compound and its derivatives to characterize their thermal stability, HOMO/LUMO energy levels, and charge transport properties. researchgate.net These studies would assess their potential as host materials, electron transporters, or emitters in OLEDs, or as components in organic semiconductors for transistors and solar cells. nih.govresearchgate.net
Interactive Table: Proposed Research Avenues for this compound
| Research Avenue | Key Objectives | Potential Impact |
| Novel Synthetic Routes | Develop efficient, scalable, and green synthesis methods. | Enables broader availability for research and development. |
| Mechanistic Studies | Investigate the kinetics and mechanisms of its chemical reactions, especially SNAr. | Provides a predictive framework for synthesizing new derivatives. researchgate.netresearchgate.net |
| Structure-Activity Relationships | Synthesize analogues and screen for biological activity to establish SAR. | Guides the rational design of potent and selective drug candidates. nih.govresearchgate.net |
| Materials Science Applications | Characterize its electronic and photophysical properties. | Uncovers potential for use in next-generation organic electronic devices. frontiersin.orgqmul.ac.uk |
Broader Implications for Heterocyclic Chemistry Research
The investigation into the synthesis, reactivity, and application of this compound and its derivatives contributes significantly to the broader field of heterocyclic chemistry. The methodologies developed for the functionalization of the quinoxaline core, particularly the strategic manipulation of the chloro and carboxylate groups, provide valuable insights for the synthesis of other complex heterocyclic systems.
The study of its reactivity, especially in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, expands the synthetic chemist's toolkit for carbon-carbon and carbon-heteroatom bond formation on electron-deficient heterocyclic rings. This knowledge is transferable to other nitrogen-containing heterocycles, aiding in the development of novel synthetic strategies for a wide array of biologically active molecules.
Furthermore, the exploration of the pharmacological potential of derivatives of this compound underscores the importance of the quinoxaline scaffold as a privileged structure in drug discovery. The structure-activity relationship studies on these derivatives can guide the design of new therapeutic agents targeting a range of diseases. The continued research in this area not only enriches our understanding of the fundamental principles of heterocyclic chemistry but also paves the way for the discovery of new materials and medicines with significant societal impact.
Q & A
Basic: What are the common synthetic routes for Methyl 2-chloroquinoxaline-6-carboxylate, and how are reaction conditions optimized?
This compound is typically synthesized via chlorination of a precursor quinoxaline derivative followed by esterification. Key steps include:
- Chlorination : Using reagents like POCl₃ or SOCl₂ under reflux conditions to introduce the chlorine substituent at position 2 of the quinoxaline ring .
- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester .
Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excess chlorinating agent ensures complete substitution, while anhydrous conditions prevent hydrolysis during esterification. Yield improvements are monitored via TLC or HPLC .
Basic: What analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ester/chlorine groups. For instance, the methyl ester group appears as a singlet (~3.9 ppm) in ¹H NMR .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., chlorine placement) and provides bond-length data. Programs like SHELXL refine crystallographic models .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (222.63 g/mol) and fragmentation patterns .
Basic: How should researchers design biological assays to evaluate this compound’s activity?
Given quinoxalines’ known anticancer and antimicrobial potential, assays should:
- Select Targets : Prioritize kinases or DNA-binding proteins, as quinoxalines often inhibit these .
- Use Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) .
- Validate Specificity : Perform counter-screens against non-target proteins to rule off-target effects .
Advanced: How do substituent modifications influence structure-activity relationships (SAR) in quinoxaline derivatives?
- Chlorine at Position 2 : Enhances electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Methyl Ester at Position 6 : Balances hydrophobicity for membrane permeability while allowing hydrolysis to a carboxylic acid (active metabolite) .
- Comparative Studies : Analogs like ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate show that bulkier substituents (e.g., CF₃) increase steric hindrance but improve binding affinity in hydrophobic pockets .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in Substituents : Chlorine and ester groups may exhibit positional disorder. Use SHELXL’s PART and SUMP commands to model alternative conformations .
- Weak Diffraction : Small crystal size or low symmetry (e.g., monoclinic systems) reduce data quality. Optimize crystallization solvents (e.g., DCM/hexane) and collect high-resolution data (≤1.0 Å) .
- Hydrogen Bonding Networks : Programs like ORTEP-3 visualize C–H⋯π interactions, critical for stabilizing crystal packing .
Advanced: How should researchers analyze contradictions in biological or synthetic yield data?
- Statistical Validation : Apply ANOVA or t-tests to compare replicates. For example, inconsistent cytotoxicity results may require larger sample sizes or stricter viability thresholds .
- Synthetic Reproducibility : If yields vary (>10% deviation), assess moisture sensitivity of intermediates or catalyst purity. Use DOE (Design of Experiments) to identify critical variables .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate) to discern trends in reactivity or bioactivity .
Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?
- DFT Calculations : Model electrophilic attack sites (e.g., chlorine’s susceptibility to nucleophilic substitution) using Gaussian or ORCA .
- Molecular Docking : AutoDock Vina or Glide simulate binding to kinases (e.g., EGFR), highlighting key residues (e.g., Lys721) for mutagenesis validation .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over time (≥100 ns trajectories) .
Advanced: How are spectroscopic ambiguities resolved when the compound exhibits tautomerism or dynamic effects?
- Variable Temperature NMR : Cooling samples to −40°C slows exchange processes, splitting merged peaks (e.g., NH protons in tautomeric forms) .
- 2D NMR Techniques : COSY and NOESY correlate proton environments, while HSQC links ¹H-¹³C signals to assign quaternary carbons .
- Isotopic Labeling : Introduce ¹³C at the ester carbonyl to track hydrolysis kinetics via ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
